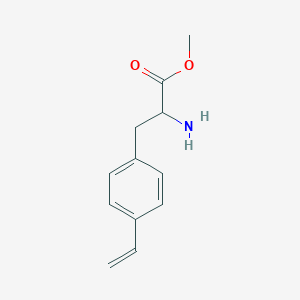
Methyl 2-amino-3-(4-vinylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(4-vinylphenyl)propanoate: is an organic compound with the molecular formula C12H15NO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(4-vinylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-vinylbenzaldehyde and methylamine.
Condensation Reaction: The 4-vinylbenzaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-amino-3-(4-vinylphenyl)propanoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced at the vinyl group to form saturated derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Saturated derivatives.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 2-amino-3-(4-vinylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies related to amino acid metabolism and enzyme interactions.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Polymer Chemistry: The vinyl group in the compound makes it useful in the synthesis of polymers and copolymers.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-vinylphenyl)propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the vinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-amino-3-phenylpropanoate: Lacks the vinyl group, making it less reactive in certain chemical reactions.
Methyl 2-amino-3-(4-methylphenyl)propanoate: Contains a methyl group instead of a vinyl group, affecting its reactivity and applications.
Methyl 2-amino-3-(4-ethylphenyl)propanoate: Similar structure but with an ethyl group, leading to different chemical and biological properties.
Uniqueness: Methyl 2-amino-3-(4-vinylphenyl)propanoate is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for various applications in synthetic chemistry and biological studies.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-ethenylphenyl)propanoate |
InChI |
InChI=1S/C12H15NO2/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2/h3-7,11H,1,8,13H2,2H3 |
InChI Key |
ZIWLFUMVAQCFNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















